molecular formula C14H15NO B086900 4-ethoxy-n-phenylaniline CAS No. 1020-54-8

4-ethoxy-n-phenylaniline

Cat. No.: B086900
CAS No.: 1020-54-8
M. Wt: 213.27 g/mol
InChI Key: SEKMXHXGKOKENQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-n-phenylaniline can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction. In this method, 4-ethoxyaniline is reacted with a suitable electrophile, such as a benzyl halide, under basic conditions to form the desired product . The reaction typically requires a strong base, such as sodium hydroxide or potassium carbonate, and is carried out in an organic solvent like ethanol or toluene.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar nucleophilic aromatic substitution reactions. The process is optimized for higher yields and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-n-phenylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups present in the molecule.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are employed under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, such as halogens or nitro groups, onto the benzene ring.

Scientific Research Applications

4-ethoxy-n-phenylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-ethoxy-n-phenylaniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact mechanism depends on the specific application and the biological system being studied. For example, in drug development, the compound may target specific receptors or enzymes to modulate their activity and produce therapeutic effects .

Comparison with Similar Compounds

4-ethoxy-n-phenylaniline can be compared with other similar compounds, such as:

Properties

CAS No.

1020-54-8

Molecular Formula

C14H15NO

Molecular Weight

213.27 g/mol

IUPAC Name

4-ethoxy-N-phenylaniline

InChI

InChI=1S/C14H15NO/c1-2-16-14-10-8-13(9-11-14)15-12-6-4-3-5-7-12/h3-11,15H,2H2,1H3

InChI Key

SEKMXHXGKOKENQ-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)NC2=CC=CC=C2

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=CC=CC=C2

1020-54-8

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.